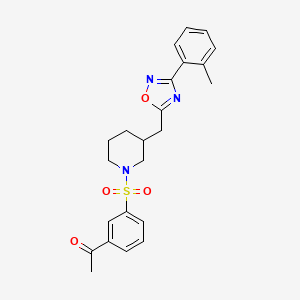

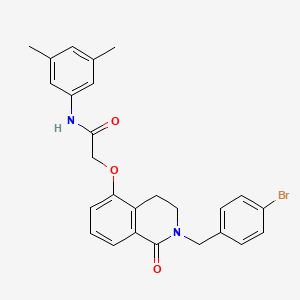

1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound appears to be a complex organic molecule with several functional groups, including an imidazole ring and a pyrimidine ring, which are common structures in many biological molecules.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis, involving the formation of the imidazole and pyrimidine rings, followed by various substitution reactions to add the other functional groups.Molecular Structure Analysis

The presence of multiple aromatic rings (imidazole and pyrimidine) likely contributes to the stability of the molecule. The methoxy and amino groups may also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the amino and urea groups are likely reactive sites.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the amino and urea groups could make the compound soluble in polar solvents.科学的研究の応用

Environmental Science Application

- Degradation of Herbicides: A study by Sharma, Banerjee, and Choudhury (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This fungus utilizes chlorimuron-ethyl as an energy source, breaking it down through two major routes. One route involves the cleavage of the sulfonylurea bridge, producing metabolites including 4-methoxy-6-chloro-2-amino-pyrimidine (Sharma, Banerjee, & Choudhury, 2012).

Organic Chemistry and Synthesis

- Synthesis of Pyrimidinone Derivatives: Ni Shu-jing (2004) reported the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, demonstrating the versatility of such compounds in organic synthesis (Ni Shu-jing, 2004).

- Synthesis of Dihydropyrimidinones: Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety, illustrating the broad applicability of this chemical structure in synthetic chemistry (Jawale et al., 2011).

Medicinal Chemistry and Pharmacology

- Antioxidant Activity: George et al. (2010) synthesized derivatives of dihydropyrimidinone and evaluated their antioxidant activities, indicating the potential therapeutic applications of such compounds (George et al., 2010).

- Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the use of pyrimidine derivatives in the development of new drugs (Starrett et al., 1989).

- Anticancer Activity: Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, with one compound displaying cytostatic activity against non-small cell lung cancer cell lines, suggesting a role in cancer treatment (Bazin et al., 2016).

Enzyme Inhibition Studies

- Inhibition of Cholinesterases: Sujayev et al. (2016) investigated the inhibition of carbonic anhydrase and cholinesterases by cyclic urea derivatives, underscoring the potential of these compounds in enzyme inhibition research (Sujayev et al., 2016).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

Future research on this compound would likely involve elucidating its synthesis, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling.

特性

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-13-10-15(28-3)4-5-16(13)25-19(27)22-7-6-21-17-11-18(24-12-23-17)26-9-8-20-14(26)2/h4-5,8-12H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTBACSCDOOQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)